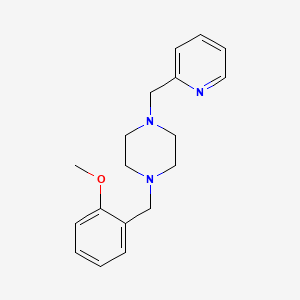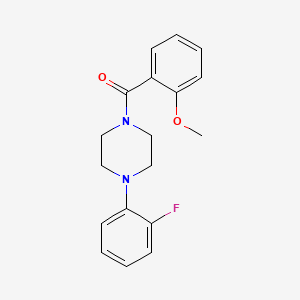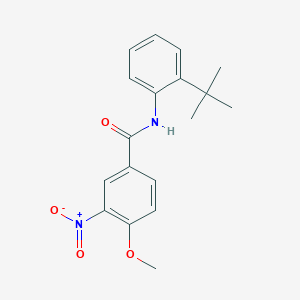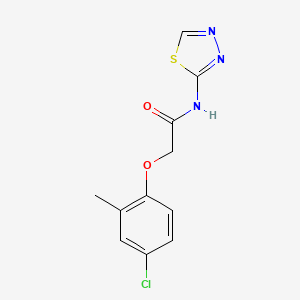![molecular formula C16H9ClF3NO B5855579 2-[(4-chloro-1-naphthyl)oxy]-5-(trifluoromethyl)pyridine](/img/structure/B5855579.png)
2-[(4-chloro-1-naphthyl)oxy]-5-(trifluoromethyl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(4-chloro-1-naphthyl)oxy]-5-(trifluoromethyl)pyridine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as TAK-659 and is a potent inhibitor of the protein kinase BTK (Bruton's tyrosine kinase).
Mechanism of Action
The mechanism of action of 2-[(4-chloro-1-naphthyl)oxy]-5-(trifluoromethyl)pyridine involves the inhibition of BTK, which is a critical enzyme in the B cell receptor signaling pathway. BTK plays a crucial role in the activation of B cells and the production of antibodies. Inhibition of BTK leads to the suppression of B cell activation and antibody production, which can be beneficial in the treatment of autoimmune diseases and cancers.
Biochemical and Physiological Effects:
2-[(4-chloro-1-naphthyl)oxy]-5-(trifluoromethyl)pyridine has been found to have several biochemical and physiological effects. It has been shown to inhibit the activation of B cells and the production of antibodies. It also has anti-inflammatory effects and has been found to reduce the production of pro-inflammatory cytokines. Additionally, it has been found to induce apoptosis in cancer cells, leading to their death.
Advantages and Limitations for Lab Experiments
The advantages of using 2-[(4-chloro-1-naphthyl)oxy]-5-(trifluoromethyl)pyridine in lab experiments include its potent inhibitory activity against BTK, its anti-inflammatory effects, and its ability to induce apoptosis in cancer cells. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to use in certain experiments.
Future Directions
There are several future directions for the study of 2-[(4-chloro-1-naphthyl)oxy]-5-(trifluoromethyl)pyridine. One of the directions is to investigate its potential therapeutic applications in autoimmune diseases such as rheumatoid arthritis and multiple sclerosis. Another direction is to study its efficacy in combination with other drugs for the treatment of cancers such as lymphoma and leukemia. Additionally, the development of more water-soluble derivatives of this compound could lead to its wider use in various experiments and applications.
Conclusion:
In conclusion, 2-[(4-chloro-1-naphthyl)oxy]-5-(trifluoromethyl)pyridine is a promising compound that has potential applications in various fields, including autoimmune diseases and cancer treatment. Its potent inhibitory activity against BTK, anti-inflammatory effects, and ability to induce apoptosis in cancer cells make it an attractive candidate for further study. However, more research is needed to fully understand its mechanisms of action and potential applications.
Synthesis Methods
The synthesis of 2-[(4-chloro-1-naphthyl)oxy]-5-(trifluoromethyl)pyridine involves several steps. The first step is the preparation of 4-chloro-1-naphthol by reacting 4-chloronaphthalene with sodium hydroxide. The second step involves the reaction of 4-chloro-1-naphthol with trifluoromethyl iodide in the presence of a base to form 4-chloro-1-naphthyl trifluoromethyl ether. The final step is the reaction of 4-chloro-1-naphthyl trifluoromethyl ether with 2-bromo-5-nitropyridine in the presence of a palladium catalyst to form 2-[(4-chloro-1-naphthyl)oxy]-5-(trifluoromethyl)pyridine.
Scientific Research Applications
2-[(4-chloro-1-naphthyl)oxy]-5-(trifluoromethyl)pyridine has been extensively studied for its potential therapeutic applications. It has been found to be a potent inhibitor of BTK, which is a key enzyme involved in the activation of B cells and the production of antibodies. BTK inhibitors have shown promise in the treatment of various autoimmune diseases and cancers.
properties
IUPAC Name |
2-(4-chloronaphthalen-1-yl)oxy-5-(trifluoromethyl)pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9ClF3NO/c17-13-6-7-14(12-4-2-1-3-11(12)13)22-15-8-5-10(9-21-15)16(18,19)20/h1-9H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APRJFCYUNNAPBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2Cl)OC3=NC=C(C=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9ClF3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chloronaphthalen-1-yl)oxy-5-(trifluoromethyl)pyridine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[3-chloro-2-(1-piperidinyl)phenyl]-3-fluorobenzamide](/img/structure/B5855508.png)
![1-[4-(benzyloxy)-3-methoxybenzyl]piperidine](/img/structure/B5855514.png)




![2-[({[2-(3,4-dimethoxyphenyl)ethyl]amino}carbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5855566.png)



![N'-(4-isopropylbenzylidene)-2-[(1-methyl-1H-benzimidazol-2-yl)thio]acetohydrazide](/img/structure/B5855590.png)
![N-(2,4-dimethylphenyl)-2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5855598.png)

